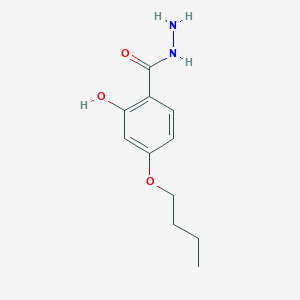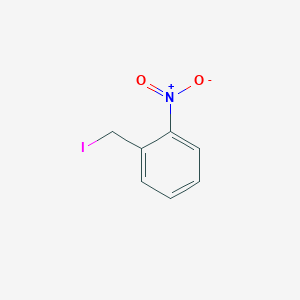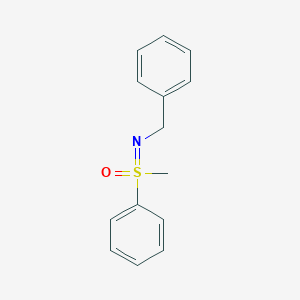
2-Pyridinamine, 5-chloro-N-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinamine, 5-chloro-N-nitro- is a chemical compound with the molecular formula C5H4ClN3O2 It is known for its unique structure, which includes a pyridine ring substituted with an amino group at the 2-position, a chlorine atom at the 5-position, and a nitro group at the N-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Pyridinamine, 5-chloro-N-nitro- can be achieved through several synthetic routes. One common method involves the use of 2-halogenated acrylate as an initial raw material. This compound is sequentially condensed with nitromethane and triethyl orthoformate, followed by cyclization to obtain 2-hydroxy-5-nitropyridine. The final step involves chlorination to produce 2-chloro-5-nitropyridine .
Industrial Production Methods
In industrial settings, the production of 2-Pyridinamine, 5-chloro-N-nitro- often involves large-scale synthesis using similar methods. The raw materials used are typically inexpensive and readily available, and the reaction conditions are optimized to ensure high yield and purity. The process is designed to minimize waste and enhance safety, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinamine, 5-chloro-N-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-chloro-5-aminopyridine, while substitution reactions can produce various derivatives with different functional groups .
Applications De Recherche Scientifique
2-Pyridinamine, 5-chloro-N-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Pyridinamine, 5-chloro-N-nitro- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it replaces other functional groups on aromatic rings. Additionally, its nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-nitropyridine: Similar structure but lacks the chlorine atom at the 5-position.
2-Pyridinamine, 3-nitro-: Nitro group is positioned differently on the pyridine ring.
2-Chloro-5-nitropyridine: Similar but lacks the amino group at the 2-position.
Uniqueness
2-Pyridinamine, 5-chloro-N-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and nitro groups on the pyridine ring makes it
Propriétés
Numéro CAS |
31396-27-7 |
|---|---|
Formule moléculaire |
C5H4ClN3O2 |
Poids moléculaire |
173.56 g/mol |
Nom IUPAC |
N-(5-chloropyridin-2-yl)nitramide |
InChI |
InChI=1S/C5H4ClN3O2/c6-4-1-2-5(7-3-4)8-9(10)11/h1-3H,(H,7,8) |
Clé InChI |
QQWQTKAWRHASHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Cl)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



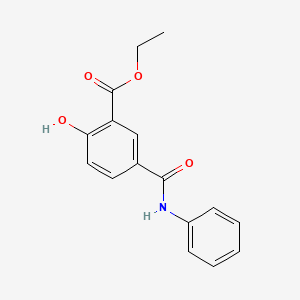
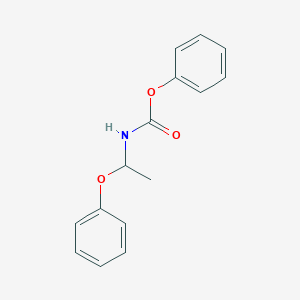
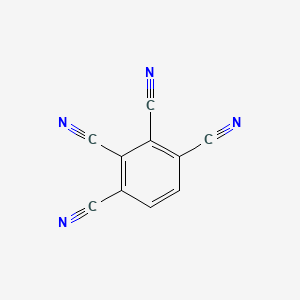
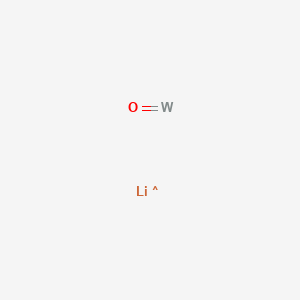



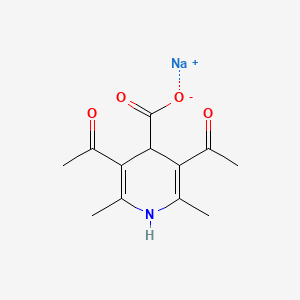
![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)
